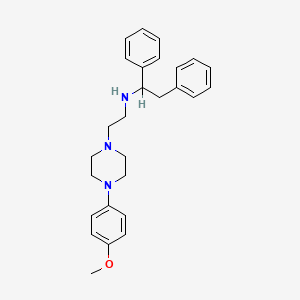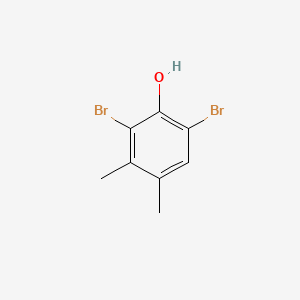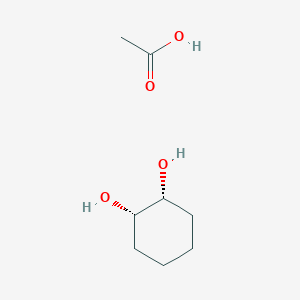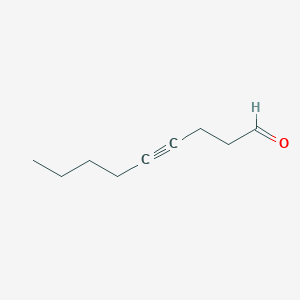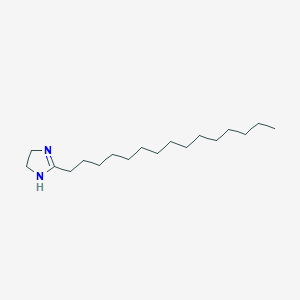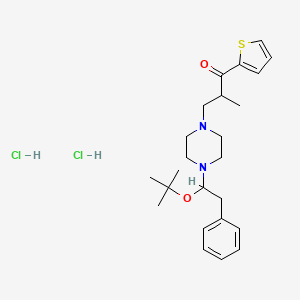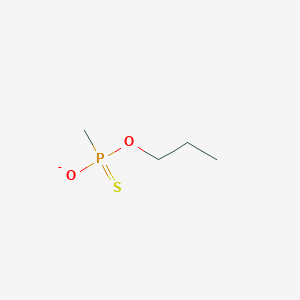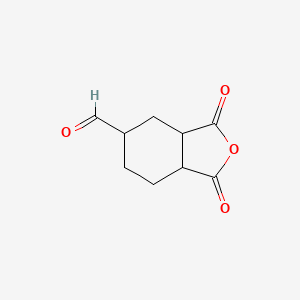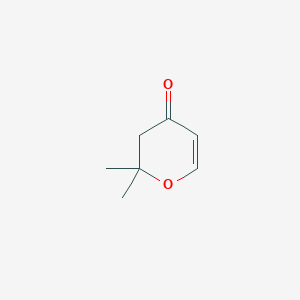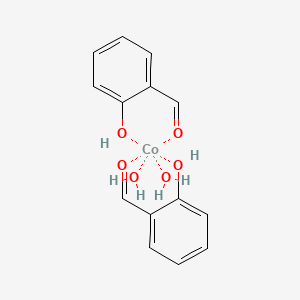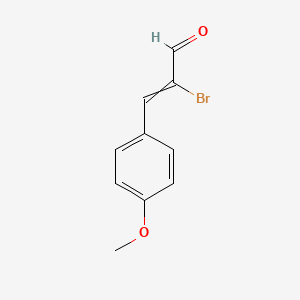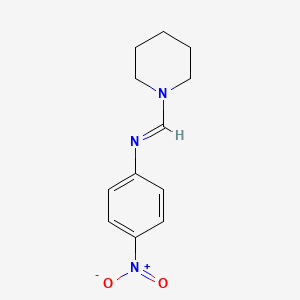
Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) typically involves the reaction of 4-nitrobenzaldehyde with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The methanimine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted methanimine derivatives.
Wissenschaftliche Forschungsanwendungen
Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity to these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanimine, 1-(1-piperidinyl), N-phenyl: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.
(4-Nitrophenyl)(piperidin-1-yl)methanone: Contains a carbonyl group instead of a methanimine group, leading to different reactivity and applications.
Uniqueness
Methanimine, 1-(1-piperidinyl), N-(4-nitrophenyl) is unique due to the presence of both the nitrophenyl and piperidine groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
14194-13-9 |
|---|---|
Molekularformel |
C12H15N3O2 |
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-1-piperidin-1-ylmethanimine |
InChI |
InChI=1S/C12H15N3O2/c16-15(17)12-6-4-11(5-7-12)13-10-14-8-2-1-3-9-14/h4-7,10H,1-3,8-9H2 |
InChI-Schlüssel |
IMKBTFOHBYTFCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



